molecular formula C6H8Cl3N3 B1416745 6-Chloronicotinimidamide dihydrochloride CAS No. 1198283-62-3

6-Chloronicotinimidamide dihydrochloride

Cat. No. B1416745
CAS RN: 1198283-62-3
M. Wt: 228.5 g/mol
InChI Key: CHQYSMUSLWUFHE-UHFFFAOYSA-N
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Description

6-Chloronicotinimidamide dihydrochloride is a chemical compound with the molecular formula C6H8Cl3N3 . It is a white to pale-yellow to yellow-brown solid . The CAS Number for this compound is 201937-23-7 .


Molecular Structure Analysis

The molecular weight of 6-Chloronicotinimidamide dihydrochloride is 192.05 g/mol . The InChI code for this compound is 1S/C6H6ClN3.ClH/c7-5-2-1-4 (3-10-5)6 (8)9;/h1-3H, (H3,8,9);1H . The canonical SMILES representation is C1=CC (=NC=C1C (=N)N)Cl.Cl .


Physical And Chemical Properties Analysis

6-Chloronicotinimidamide dihydrochloride has a molecular weight of 192.04 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 191.0017026 g/mol . The topological polar surface area of the compound is 62.8 Ų .

Scientific Research Applications

Radiolabeling and Chelation

6-Hydrazinonicotinic acid (HYNIC) is a bifunctional technetium-binding ligand used to synthesize bioconjugates for radiolabeling with Tc-99m, often involving the 6-chloronicotinic group. Meszaros et al. (2011) explored various HYNIC analogues, such as 2-chloro-6-hydrazinonicotinic acid, to understand their chelation behaviors with technetium. The research indicated significant roles of these compounds in developing new bioconjugates for complex synthesis in medical applications, particularly in radiopharmaceuticals (Meszaros et al., 2011).

Solid-Liquid Equilibrium Analysis

Guo et al. (2021) conducted a detailed analysis of 6-Chloronicotinic acid (6-CNA) in both solid and solution phases. They applied Hirshfeld surface analysis and molecular dynamic simulation to understand its solubility and interaction with various solvents. This study is crucial for understanding the chemical properties and potential applications of 6-CNA in various industrial and pharmaceutical contexts (Guo et al., 2021).

Spectroscopic Studies

The molecular structure, infrared, and Raman spectra of 6-CNA were explored by Karabacak and Kurt (2008). Their study provided insights into the vibrational assignments and molecular conformation of 6-CNA, essential for understanding its chemical behavior and potential applications in material science and chemistry (Karabacak & Kurt, 2008).

Photocatalytic Degradation

Žabar et al. (2011) investigated the photolytic and photocatalytic degradation of 6-CNA, a degradation product of certain insecticides, in water. This study is significant for environmental chemistry, particularly in understanding the degradation pathways and environmental impact of pesticide residues (Žabar et al., 2011).

Environmental Monitoring

Research by Totti et al. (2006) developed a method for determining imidacloprid, 6-CNA, and other compounds in honeybees. This work is crucial for environmental monitoring and understanding the impact of agricultural chemicals on bee populations and ecosystem health (Totti et al., 2006).

Safety and Hazards

6-Chloronicotinimidamide dihydrochloride is classified under GHS07 and has a signal word of warning . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

6-chloropyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.2ClH/c7-5-2-1-4(3-10-5)6(8)9;;/h1-3H,(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQYSMUSLWUFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655196
Record name 6-Chloropyridine-3-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloronicotinimidamide dihydrochloride

CAS RN

1198283-62-3
Record name 6-Chloropyridine-3-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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